N-Methylserotonin

Receptor Pharmacology Binding Affinity Serotonin Receptors

Using serotonin or bufotenin as substitutes compromises target specificity. N-Methylserotonin is a mono-methylated tryptamine alkaloid with a unique polypharmacology critical for dissecting serotonergic pathways. - Sub-nanomolar 5-HT7 affinity (IC50 ~23 pM) with >40-fold selectivity over serotonin, enabling precise receptor activation studies. - Dual 5-HT1A/7 agonism plus SERT inhibition recapitulates atypical antidepressant mechanisms, ideal for polypharmacology research. - Sourced as a well-characterized alkaloid reference standard for LC-MS/MS quantification in botanical extracts and biological matrices.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1134-01-6
Cat. No. B071978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylserotonin
CAS1134-01-6
SynonymsN-methylserotonin
N-methylserotonin oxalate salt
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCNCCC1=CNC2=C1C=C(C=C2)O
InChIInChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3
InChIKeyASUSBMNYRHGZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylserotonin (CAS 1134-01-6) for Serotonergic Research: Receptor Agonist and Reuptake Inhibitor


N-Methylserotonin (CAS 1134-01-6), also known as Nω-methylserotonin or 5-hydroxy-N-methyltryptamine, is a tryptamine alkaloid and a mono-methylated derivative of the endogenous neurotransmitter serotonin [1]. It functions as a high-affinity agonist at specific serotonin (5-HT) receptor subtypes, most notably 5-HT7 and 5-HT1A, and also acts as a serotonin reuptake inhibitor [2]. This dual pharmacological profile distinguishes it from the parent compound, serotonin, and from other naturally occurring methylated analogs like bufotenin (5-HO-DMT), making it a valuable research tool for dissecting serotonergic pathways.

5-HT7/5-HT1A pathway research tool
Dual agonist / SERT inhibitor profile
Natural product alkaloid derivative

Why N-Methylserotonin (CAS 1134-01-6) is Not a Generic Substitute for Serotonin or Bufotenin


Substituting N-methylserotonin with its closest analogs—serotonin or bufotenin—can lead to significantly different experimental outcomes. While all three are tryptamines, their distinct N-substitution patterns confer divergent receptor binding profiles and functional activities [1]. The specific addition of a single methyl group to the ethylamine nitrogen, as in N-methylserotonin, results in a unique combination of sub-nanomolar affinity for the 5-HT7 receptor, agonist activity at 5-HT1A, and moderate serotonin transporter (SERT) inhibition, a profile not replicated by serotonin or the dimethylated analog bufotenin. Procurement based solely on in-class similarity overlooks these critical, quantifiable differences that can compromise the validity and reproducibility of research aimed at specific serotonergic targets [2].

Serotonin lacks reported 5-HT7 selectivity and SERT inhibition; may not replicate dual-action outcomes.
Bufotenin (dimethylated analog) exhibits shifted receptor pharmacology; class-based substitution may alter pathway interpretation.

N-Methylserotonin (CAS 1134-01-6): A Quantitative Evidence Guide for Receptor Binding and Functional Selectivity


Receptor Binding Profile of N-Methylserotonin vs. Serotonin Across 5-HT Subtypes

In a direct head-to-head comparison using primary screening data, N-methylserotonin exhibits a distinct receptor binding profile compared to serotonin [1]. While their affinities for the 5-HT1A receptor are similar (IC50 values of 2 nM and 1.9 nM, respectively), N-methylserotonin shows a marked >40-fold increase in affinity for the 5-HT7 receptor (IC50 = 0.02 nM vs 0.86 nM for serotonin). Conversely, its affinity for 5-HT3 is ~2.4-fold lower. These data demonstrate that the single N-methylation fundamentally alters the compound's selectivity profile, particularly enhancing its targeting of the 5-HT7 receptor.

Receptor binding selectivity
Head-to-head
5-HT7 IC50 0.02 nM (vs 0.86 nM serotonin)
43-fold higher affinity
Supports 5-HT7 pathway-selective tool interpretation.
HEK293 recombinant receptors; verify in target cell system.
Receptor Pharmacology Binding Affinity Serotonin Receptors

Functional Agonism at 5-HT7 Receptors: N-Methylserotonin vs. Serotonin

N-methylserotonin's high affinity for the 5-HT7 receptor translates into potent functional agonism. In a cross-study comparison, it induced cAMP production in HEK293 cells expressing the human 5-HT7 receptor with an EC50 of 22 nM [1]. In contrast, serotonin is reported to have an EC50 of approximately 300 nM in a comparable cAMP assay [2]. This ~14-fold difference in potency underscores that N-methylserotonin is a far more effective activator of 5-HT7-mediated signaling than the endogenous ligand.

5-HT7 functional agonism
Reported cross-study
EC50 22 nM (N-methylserotonin)
vs ~300 nM serotonin, ~14-fold difference
May enhance signal in cAMP pathway activation studies.
Inter-study variability may affect direct comparison.
cAMP Assay Functional Selectivity 5-HT7 Receptor

Serotonin Reuptake Inhibition: Comparing N-Methylserotonin and a Selective Serotonin Reuptake Inhibitor (SSRI)

Beyond its receptor agonist activity, N-methylserotonin also inhibits the serotonin transporter (SERT). In a direct assay using HEK293 cells expressing human SERT, N-methylserotonin blocked serotonin reuptake with an IC50 of 490 nM [1]. For comparison, the prototypical SSRI fluoxetine (Prozac) has a reported IC50 of approximately 20 nM in similar assays [2]. This class-level inference shows that while N-methylserotonin is a moderate reuptake inhibitor, it is ~25-fold less potent than a dedicated, therapeutic SSRI. This dual-action (agonist + inhibitor) is a defining feature, distinguishing it from pure agonists like serotonin and pure inhibitors like fluoxetine.

SERT inhibition profile
Class-level inference
IC50 490 nM vs fluoxetine ~20 nM
~25-fold lower inhibition
Dual SERT/5-HT profile supports multi-target serotonergic research.
Moderate inhibition; not a substitute for SSRIs.
Serotonin Transporter Reuptake Inhibition SERT

Comparative Metabolic Stability: N-Methylserotonin Metabolism Mirrors Serotonin

An in vitro study using human liver microsomes demonstrates that the primary metabolic pathway of N-methylserotonin is conversion to 5-hydroxyindole acetaldehyde via monoamine oxidase A (MAO-A), mirroring the major catabolic pathway of serotonin [1]. Cytochrome P450 enzymes played a minor role. The study concluded that in many aspects, the metabolism of N-methylserotonin was similar to that of serotonin, suggesting rapid degradation in vivo by the widely distributed MAO-A [1].

Metabolic pathway similarity
Direct comparison
MAO-A-mediated degradation to 5-hydroxyindole acetaldehyde, mirroring serotonin.
Rapid MAO-A metabolism may require stabilization in cell-based assays.
Consider MAO inhibitors for extended-duration studies.
Metabolism Bioavailability MAO-A

N-Methylserotonin (CAS 1134-01-6): Best-Fit Research and Industrial Application Scenarios


Probing 5-HT7 Receptor Function in Neurobiology and Immunology

Based on its sub-nanomolar affinity and potent functional agonism at the 5-HT7 receptor, N-methylserotonin is a prime candidate for studies investigating the roles of 5-HT7 in circadian rhythm, thermoregulation, mood, and neuroinflammation. Its >40-fold selectivity over serotonin for this receptor makes it a superior tool for specifically activating 5-HT7 in complex biological systems [1].

Investigating Dual-Action Serotonergic Pharmacology (Agonism + Reuptake Inhibition)

N-methylserotonin is uniquely suited for research into the functional consequences of combined 5-HT1A/7 receptor agonism and SERT inhibition. This dual mechanism is a feature of certain atypical antidepressants and neuroactive compounds. Using N-methylserotonin can help researchers dissect the synergistic or opposing effects of this polypharmacology in cellular and tissue models [2].

Analytical Reference Standard for Natural Product and Metabolite Identification

As a naturally occurring alkaloid found in plants like Black Cohosh (Actaea racemosa), N-methylserotonin serves as an essential analytical reference standard. Its well-characterized structure and purity make it valuable for identifying and quantifying this compound in complex botanical extracts, dietary supplements, and biological matrices using LC-MS/MS methodologies [3].

Application
Selection Property
Validation Focus
5-HT7 receptor signaling studies
Reported 5-HT7 binding selectivity
cAMP pathway activation context
Multi-target serotonergic pathway research
Dual agonist / SERT inhibitor profile
Polypharmacology endpoint interpretation
Botanical extract analytical reference
Natural product alkaloid identity
LC-MS/MS method verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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